N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide
Description
Properties
IUPAC Name |
3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)21(26)23-10-4-5-15-6-8-17(12-19(15)23)22-20(25)16-7-9-18(24(27)28)14(3)11-16/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMXPEISUONTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide typically involves multiple steps:
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Formation of the Tetrahydroquinoline Core: : The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
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Introduction of the Isobutyryl Group: : The isobutyryl group is introduced via acylation. This step involves the reaction of the tetrahydroquinoline intermediate with isobutyryl chloride in the presence of a base such as pyridine to form the isobutyryl derivative.
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Nitration of the Benzamide Moiety: : The final step involves the nitration of the benzamide moiety. This can be achieved by reacting the intermediate with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
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Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Conversion of the nitro group to an amine, resulting in an amino derivative.
Substitution: Introduction of various substituents depending on the reagents used.
Scientific Research Applications
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
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Biology: : Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
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Medicine: : Explored as a potential therapeutic agent. Its derivatives may exhibit pharmacological activities that could be harnessed for treating various diseases.
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Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s key structural differentiators are its 3-methyl-4-nitrobenzamide substituent and 1-isobutyryl-tetrahydroquinoline backbone. Below is a comparison with analogs from and :
Table 1: Structural and Physical Property Comparison
Key Observations:
- Electron-Withdrawing vs. Bulky Groups: The target’s nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to analogs with electron-donating groups (e.g., 21’s dimethylphenylamino group) .
- Synthetic Complexity : The nitro group in the target compound may necessitate controlled reaction conditions to avoid side reactions, unlike the tert-butyl group in AG0001YQ, which is sterically bulky but less reactive .
Key Observations:
- Carbonic Anhydrase (CA) Inhibition : Analogs like 21 and 22 were tested for CA inhibition, suggesting the target compound may share this activity. The nitro group could enhance binding to CA isoforms via polar interactions .
- Toxicity : AG0001YQ’s acute oral toxicity (H302) and respiratory irritation (H335) imply that the target compound may require similar handling precautions. The nitro group could exacerbate oxidative stress risks .
Biological Activity
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its various biological properties, including analgesic effects, antimicrobial activity, anti-inflammatory properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound belongs to a class of tetrahydroquinoline derivatives characterized by their diverse biological activities. Its molecular formula is with a molecular weight of 314.4 g/mol. The structural features of this compound include:
- Tetrahydroquinoline core : Implicated in various biological activities.
- Nitro group : Known for its role in enhancing pharmacological effects.
1. Analgesic Effects
Research indicates that compounds structurally related to this compound exhibit significant analgesic properties. A study on related compounds demonstrated that modifications to the tetrahydroquinoline structure can enhance potency and blood-brain barrier penetration, leading to effective μ-opioid receptor (MOR) agonism .
Table 1: Analgesic Activity of Related Compounds
| Compound | MOR Agonism | KOR Agonism | ED50 (mg/kg) |
|---|---|---|---|
| Compound 45 | Potent | Moderate | 5.0 |
| Compound 46 | Moderate | Potent | 7.5 |
3. Anti-inflammatory Properties
Nitro derivatives have been shown to possess anti-inflammatory effects by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) . The presence of the nitro group in the benzamide structure may enhance these properties by promoting interactions with inflammatory mediators.
Table 3: Anti-inflammatory Activity of Nitro Derivatives
| Compound | iNOS Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 85% | 78% |
| Compound B | 90% | 80% |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution patterns on the benzamide moiety : Altering the position and nature of substituents can significantly impact receptor affinity and selectivity.
- Modification of the tetrahydroquinoline core : Changes in the alkyl groups attached can enhance or diminish bioactivity.
Case Studies and Research Findings
Recent studies have highlighted the potential of similar compounds in pain management and antimicrobial therapies. For instance, a high-throughput screening identified novel opioid receptor agonists that demonstrated significant anti-nociceptive effects in animal models . Furthermore, research into nitro derivatives has shown promise in treating infections due to their unique mechanisms of action against microbial cells .
Q & A
Q. Tables
| Synthetic By-Product | Detection Method | Typical Concentration |
|---|---|---|
| 3-Methyl-4-nitrobenzoic acid | HPLC (t = 6.2 min) | 0.8–1.2% |
| De-aminated quinolinyl derivative | LC-MS (m/z 289.1 [M+H]) | <0.05% |
| Isobutyryl hydrolyzate | NMR (δ -122) | 0.3% (if moisture present) |
| Stability Parameter | Test Condition | Degradation Threshold |
|---|---|---|
| Thermal | 70°C/14 days | ≤5% impurity increase |
| Photolytic | ICH Q1B (UV, 200 W·hr/m²) | No color change (ΔE* <1.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
